molecular formula C7H6BrFO2 B13436031 2-Bromo-4-fluoro-6-methoxyphenol

2-Bromo-4-fluoro-6-methoxyphenol

Katalognummer: B13436031
Molekulargewicht: 221.02 g/mol
InChI-Schlüssel: GTIRYDMXHBDLPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-4-fluoro-6-methoxyphenol is an organic compound with the molecular formula C7H6BrFO2 It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-6-methoxyphenol typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a methoxyphenol precursor. For instance, starting with 2-methoxyphenol, bromination can be achieved using bromine in the presence of a catalyst, followed by fluorination using a fluorinating agent such as hydrogen fluoride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-4-fluoro-6-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Bromine (Br2) in the presence of a catalyst.

    Fluorination: Hydrogen fluoride (HF) or other fluorinating agents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while oxidation can produce quinones .

Wirkmechanismus

The mechanism of action of 2-Bromo-4-fluoro-6-methoxyphenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, phenolic compounds can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Bromo-4-fluoro-6-methoxyphenol is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and properties. The combination of these substituents allows for versatile chemical modifications and applications in various fields, distinguishing it from other phenol derivatives .

Eigenschaften

Molekularformel

C7H6BrFO2

Molekulargewicht

221.02 g/mol

IUPAC-Name

2-bromo-4-fluoro-6-methoxyphenol

InChI

InChI=1S/C7H6BrFO2/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3,10H,1H3

InChI-Schlüssel

GTIRYDMXHBDLPF-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=CC(=C1)F)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.